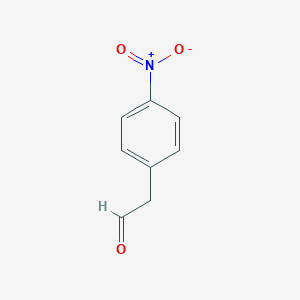

(4-Nitro-phenyl)-acetaldehyde

Overview

Description

"(4-Nitro-phenyl)-acetaldehyde" is a complex organic compound that plays a significant role in various chemical reactions and synthesis processes. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves various chemical reactions. One approach is the organocatalytic asymmetric Michael addition of aldehydes to β-nitroacrolein dimethyl acetal, leading to the formation of highly functionalized enantioenriched compounds containing two differentiated formyl groups along with a nitro moiety (Reyes et al., 2006).

Molecular Structure Analysis

The molecular structure and conformational behaviors of related molecules have been examined using density functional theory (DFT) methods. Studies such as those on 4-nitro-isonitrosoacetophenone (ninapH) provide insight into the structural properties, showing significant charge transfer within the molecule and highlighting its conformational stability (Kucuk et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical properties of "this compound" derivatives have been explored in various studies. For instance, the organocatalytic kinetic resolution of activated nitroallylic acetates with aldehydes via conjugate addition-elimination showcases the compound's involvement in complex chemical transformations, leading to products with excellent enantioselectivities (Reddy & Chen, 2011).

Physical Properties Analysis

Research on related molecules, like the characterization of acetals/ketals under various mass spectrometric conditions, helps in understanding the physical properties of "this compound" derivatives. These studies provide valuable information on molecular weights and structural characteristics essential for further application and synthesis processes (Bhaskar et al., 2006).

Chemical Properties Analysis

The chemical stability and reaction capabilities of "this compound" derivatives have been demonstrated in various studies. For example, the use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes indicates the compound's versatile chemical properties and stability under different conditions (Blanc & Bochet, 2003).

Scientific Research Applications

Synthesis and Structural Analysis :

- (4-Nitro-phenyl)-oxo-acetaldehyde oxime, a type of oxime with oxime and α-carbonyl groups, has been synthesized and structurally analyzed using density functional theory (DFT) and spectroscopic methods. This study also explored its nonlinear optical (NLO) properties, cytotoxic effects, and molecular docking with DNA and protein structures (Kucuk, Kaya, & Kaya, 2017).

Biocatalysis and Chemical Reactions :

- A whole cell system using Escherichia coli expressing 4-oxalocrotonate tautomerase has been developed for the asymmetric Michael addition of acetaldehyde to β-nitrostyrenes. This study demonstrated excellent enantioselectivity and product yields in biotransformation processes (Narancic, Radivojević, Jovanovic, Francuski, Bigovic, Maslak, Savić, Vasiljević, O’Connor, & Nikodinović-Runić, 2013).

Organocatalysis and Synthesis :

- The organocatalytic asymmetric Michael addition of aldehydes to beta-nitroacroleine dimethyl acetal was studied, revealing high stereoselectivities and yields in the formation of functionally enriched compounds (Reyes, Vicario, Badía, & Carrillo, 2006).

- The synthesis and analysis of a new imine oxime, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH), were reported. This work included structural, spectroscopic, and quantum chemical studies, highlighting its potential in nonlinear optical applications (Kaya, Yilmaz, & Buyukgungor, 2016).

Chemical Synthesis Methods :

- A synthetic approach to prepare (2-Acetoxy)allyl nitro compounds involving (4-Nitro-phenyl)-acetaldehyde as an intermediate was reported. This process includes a four-step procedure, highlighting the versatility of this compound in synthetic chemistry (Gabrielli, Mariotti, Chiurchiù, Ballini, Petrini, & Palmieri, 2018).

Spectroscopic Studies and Sensor Development :

- 9-anthracene aldehyde-(4-nitro)phenyl hydrazone was synthesized and studied for its potential as a colorimetric sensor with high selectivity for fluoride ions. This research highlights the application of this compound derivatives in developing sensitive detection methods (Che, 2014).

Mechanism of Action

Target of Action

It’s known that 4-nitrophenol, a similar compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate . These substrates are used to assay various enzymes, suggesting that (4-Nitro-phenyl)-acetaldehyde may also interact with certain enzymes as its primary targets.

Mode of Action

The reduction of 4-nitrophenol, a related compound, to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

Biochemical Pathways

This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters . The reduction of 4-nitrophenol is affected by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .

Pharmacokinetics

For example, the drug-likeness and ADME-Toxicity properties of p-Nitrophenyl hydrazones were evaluated . The results showed that these compounds passed Lipinski’s, Egan’s, Veber’s, Muegge’s, and Ghose’s rules, indicating good drug-like properties .

Result of Action

The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway

Action Environment

It’s known that the solvent used in the reduction of 4-nitrophenol, a related compound, can significantly affect the reaction kinetics . For example, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . Therefore, it’s plausible that the action, efficacy, and stability of this compound may also be influenced by environmental factors such as the solvent used.

properties

IUPAC Name |

2-(4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLKCBBPVHYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

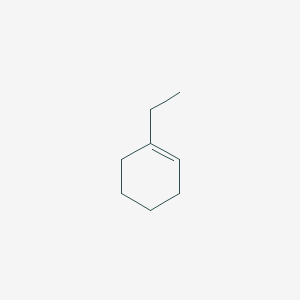

C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471616 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1460-05-5 | |

| Record name | (4-Nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)